Ethyl 4-(difluoromethyl)-2-methylpyrimidine-5-carboxylate
CAS No.:
Cat. No.: VC15817137
Molecular Formula: C9H10F2N2O2
Molecular Weight: 216.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H10F2N2O2 |
|---|---|
| Molecular Weight | 216.18 g/mol |
| IUPAC Name | ethyl 4-(difluoromethyl)-2-methylpyrimidine-5-carboxylate |
| Standard InChI | InChI=1S/C9H10F2N2O2/c1-3-15-9(14)6-4-12-5(2)13-7(6)8(10)11/h4,8H,3H2,1-2H3 |
| Standard InChI Key | GNNYAHNKKJNHIN-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C1=CN=C(N=C1C(F)F)C |
Introduction
Chemical Identity and Structural Features
Molecular Characteristics
Ethyl 4-(difluoromethyl)-2-methylpyrimidine-5-carboxylate has the molecular formula C₉H₁₀F₂N₂O₂ and a molecular weight of 216.18 g/mol . Its IUPAC name reflects the substituents’ positions: the ethyl ester at C5, methyl at C2, and difluoromethyl at C4. The compound’s SMILES notation (CCOC(=O)C1=CN=C(N=C1C(F)F)C) and InChIKey (GNNYAHNKKJNHIN-UHFFFAOYSA-N) provide precise descriptors for computational modeling .
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₀F₂N₂O₂ |
| Molecular Weight | 216.18 g/mol |
| CAS Registry Number | 1598230-41-1 |
| SMILES | CCOC(=O)C1=CN=C(N=C1C(F)F)C |
| InChIKey | GNNYAHNKKJNHIN-UHFFFAOYSA-N |
Structural Analysis
The pyrimidine ring’s planarity and the electron-withdrawing difluoromethyl group enhance this compound’s reactivity. The ethyl ester at C5 increases lipophilicity, potentially improving membrane permeability in biological systems . X-ray crystallography of analogous compounds reveals that fluorine atoms adopt specific orientations, influencing intermolecular interactions .
Synthesis and Manufacturing
Laboratory-Scale Synthesis
While no direct synthesis protocol for this compound is publicly documented, analogous pyrimidine carboxylates are typically synthesized via:
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Ring Formation: Condensation of β-diketones with urea or thiourea derivatives under acidic conditions.
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Substitution Reactions: Introduction of the difluoromethyl group using reagents like difluoromethyl iodide (CF₂HI) or difluoromethyl triflate (CF₂HOTf).
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Esterification: Reaction of the intermediate carboxylic acid with ethanol in the presence of a catalyst (e.g., H₂SO₄) .
Table 2: Hypothetical Synthesis Conditions
| Step | Reagents/Conditions |
|---|---|
| Pyrimidine Ring Formation | Acetic acid, 120°C, 6 hours |
| Difluoromethylation | CF₂HI, K₂CO₃, DMF, 80°C, 12 hours |
| Esterification | Ethanol, H₂SO₄, reflux, 24 hours |
Industrial Production Challenges
Scaling up synthesis requires optimizing yield and purity. Continuous flow reactors could mitigate exothermic risks during difluoromethylation, while chromatography-free purification methods (e.g., crystallization) reduce costs .
Physicochemical Properties
Solubility and Stability
The compound’s solubility profile is inferred from analogs:
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Lipophilicity: LogP ≈ 1.8 (estimated via computational models), favoring organic solvents like ethyl acetate.
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Aqueous Solubility: <1 mg/mL due to the ethyl ester and aromatic ring .
Stability studies suggest susceptibility to hydrolysis under alkaline conditions, necessitating anhydrous storage .
Spectroscopic Data
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